N-(4-{[(4-fluorophenyl)carbamothioyl]amino}phenyl)-N-methylacetamide
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Overview
Description
N-(4-{[(4-fluorophenyl)carbamothioyl]amino}phenyl)-N-methylacetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a carbamothioyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-fluorophenyl)carbamothioyl]amino}phenyl)-N-methylacetamide typically involves the reaction of 4-fluoroaniline with carbon disulfide and methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with N-methylacetamide to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-fluorophenyl)carbamothioyl]amino}phenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[(4-fluorophenyl)carbamothioyl]amino}phenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-{[(4-fluorophenyl)carbamothioyl]amino}phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of protein kinases or other signaling molecules, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
- N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide
- N-(4-fluorophenyl)-2-hydroxy-N-propan-2-ylacetamide
Uniqueness
N-(4-{[(4-fluorophenyl)carbamothioyl]amino}phenyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carbamothioyl group, in particular, differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Properties
IUPAC Name |
N-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3OS/c1-11(21)20(2)15-9-7-14(8-10-15)19-16(22)18-13-5-3-12(17)4-6-13/h3-10H,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPVBHZXTMCVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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